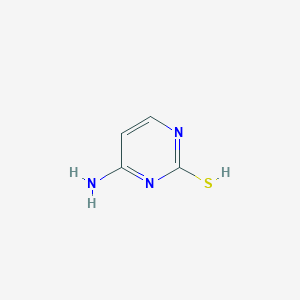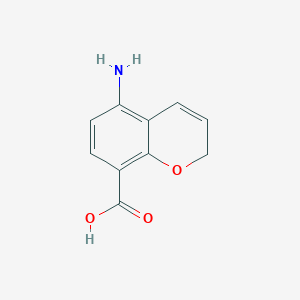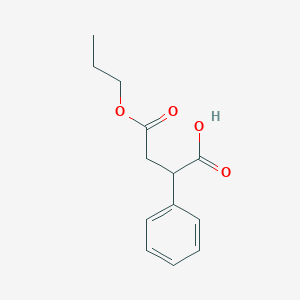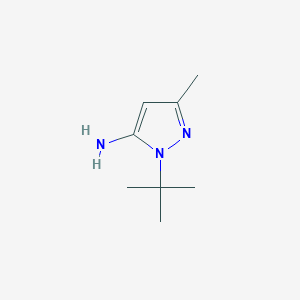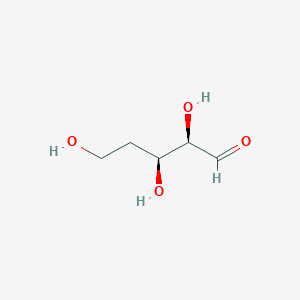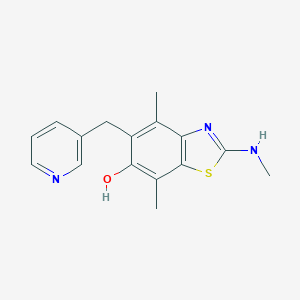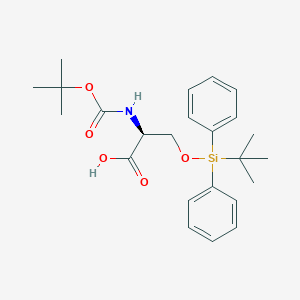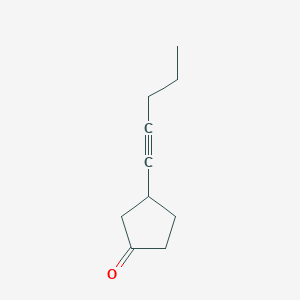
3-(1-Pentynyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Pentynyl)cyclopentanone, also known as PCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopentanone derivative, where the pentynyl group is attached to the cyclopentanone ring. The unique structure of PCP makes it an interesting compound to study, and researchers are exploring its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1-Pentynyl)cyclopentanone is not fully understood, but it is believed to act through various pathways. In medicinal chemistry, 3-(1-Pentynyl)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. In material science, 3-(1-Pentynyl)cyclopentanone has been used as a precursor for the synthesis of various polymers and nanomaterials. In organic chemistry, 3-(1-Pentynyl)cyclopentanone has been used as a building block for the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
3-(1-Pentynyl)cyclopentanone has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer activities. In medicinal chemistry, 3-(1-Pentynyl)cyclopentanone has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins. In material science, 3-(1-Pentynyl)cyclopentanone has been used as a precursor for the synthesis of various polymers and nanomaterials. In organic chemistry, 3-(1-Pentynyl)cyclopentanone has been used as a building block for the synthesis of various organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-Pentynyl)cyclopentanone in lab experiments include its unique structure, which makes it an interesting compound to study. 3-(1-Pentynyl)cyclopentanone also has potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. The limitations of using 3-(1-Pentynyl)cyclopentanone in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 3-(1-Pentynyl)cyclopentanone, including the exploration of its potential applications in drug discovery and material science. In drug discovery, 3-(1-Pentynyl)cyclopentanone could be further explored for its potential as an anti-inflammatory and anti-cancer agent. In material science, 3-(1-Pentynyl)cyclopentanone could be used as a precursor for the synthesis of various polymers and nanomaterials. Additionally, further studies could be conducted to better understand the mechanism of action of 3-(1-Pentynyl)cyclopentanone and its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-(1-Pentynyl)cyclopentanone can be achieved through various methods, including the reaction of cyclopentanone with 1-pentynylmagnesium bromide or by the reaction of cyclopentanone with 1-pentynyl lithium. The reaction of cyclopentanone with 1-pentynylmagnesium bromide is the most common method used for the synthesis of 3-(1-Pentynyl)cyclopentanone.
Applications De Recherche Scientifique
3-(1-Pentynyl)cyclopentanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 3-(1-Pentynyl)cyclopentanone has been explored for its potential as an anti-inflammatory and anti-cancer agent. In material science, 3-(1-Pentynyl)cyclopentanone has been used as a precursor for the synthesis of various polymers and nanomaterials. In organic chemistry, 3-(1-Pentynyl)cyclopentanone has been used as a building block for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
153461-70-2 |
|---|---|
Nom du produit |
3-(1-Pentynyl)cyclopentanone |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-pent-1-ynylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-3,6-8H2,1H3 |
Clé InChI |
MPWROUCPHSHXBS-UHFFFAOYSA-N |
SMILES |
CCCC#CC1CCC(=O)C1 |
SMILES canonique |
CCCC#CC1CCC(=O)C1 |
Synonymes |
Cyclopentanone, 3-(1-pentynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



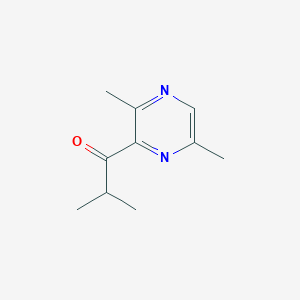
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
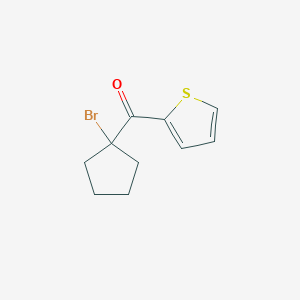
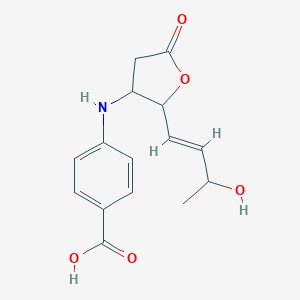
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
